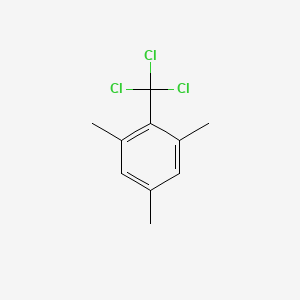

1,3,5-Trimethyl-2-(trichloromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-Trimethyl-2-(trichloromethyl)benzene is an organic compound with the CAS number 707-74-4 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Molecular Structure Analysis

The molecular weight of 1,3,5-Trimethyl-2-(trichloromethyl)benzene is 237.56 . The molecular formula is C10H11Cl3 .Physical And Chemical Properties Analysis

1,3,5-Trimethyl-2-(trichloromethyl)benzene has a melting point of 16-17 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Tin and Mercury Derivatives : The reaction of tribromo or tetrabromobenzene with trimethylstannyl sodium yielded polystannylated benzene derivatives, which were then converted to tris- and tetrakis(chloromercurio)benzenes. X-ray crystallography confirmed the structure of these derivatives, showcasing the compound's utility in forming organometallic compounds (Rot et al., 2000).

Crystal Structures of Derivatives : Research on the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives highlighted the role of van der Waals and weak C–H···O interactions in stabilizing the molecular packing in solids. This work contributes to understanding the structural aspects of benzene derivatives (Arockia Samy & Alexander, 2012).

Synthesis of Oligothienylbenzenes : The efficient synthesis of 1,3,5-tris(oligothienyl)benzenes through trimerization reactions and their electrochemical properties were investigated, illustrating the compound's relevance in developing conducting polymers (Chérioux & Guyard, 2001).

Catalysis and Reaction Mechanisms

- Catalytic Efficiency of Phase Transfer Catalyst : A study evaluated the catalytic efficiency of a triple-site phase transfer catalyst, derived from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, in the dichlorocarbene addition to 5-vinyl-2-norbornene. This highlights the compound's utility in facilitating organic transformations (Vivekanand & Balakrishnan, 2009).

Material Science and Supramolecular Chemistry

Formation of Supramolecular Polymers : The top-down preparation of supramolecular polymeric membranes via selective photocyclic aromatization demonstrated the potential of benzene derivatives in creating new materials with unique properties. This process exclusively yielded a 1,3,5-trisubstituted benzene derivative, showing high selectivity and potential for various applications (Liu et al., 2013).

Molecular Encapsulation : The solvent-dependent conformation of 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene and its ability to encapsulate acetone molecules in a dynamically formed space highlight the role of such compounds in supramolecular chemistry and molecular recognition (Songkram et al., 2010).

Propriétés

IUPAC Name |

1,3,5-trimethyl-2-(trichloromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYSFXXGQXIPIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(Cl)(Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407189 |

Source

|

| Record name | 1,3,5-trimethyl-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethyl-2-(trichloromethyl)benzene | |

CAS RN |

707-74-4 |

Source

|

| Record name | 1,3,5-trimethyl-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 1,3,5-trimethyl-2-(trichloromethyl)benzene in the synthesis of (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone)?

A1: 1,3,5-Trimethyl-2-(trichloromethyl)benzene serves as a key starting material in the synthesis of both (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone). These compounds are identified as commercial photoinitiators [, ]. The synthesis involves a condensation reaction between 1,3,5-trimethyl-2-(trichloromethyl)benzene and corresponding organophosphine precursors [, ].

Q2: What are the advantages of using 1,3,5-trimethyl-2-(trichloromethyl)benzene in this synthesis compared to previous methods?

A2: The research highlights several advantages of using 1,3,5-trimethyl-2-(trichloromethyl)benzene in this synthetic route:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)